molecular formula C5H9Br B093029 (Bromomethyl)cyclobutane CAS No. 17247-58-4

(Bromomethyl)cyclobutane

Cat. No. B093029
CAS RN: 17247-58-4
M. Wt: 149.03 g/mol
InChI Key: FLHFTXCMKFVKRP-UHFFFAOYSA-N
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Description

(Bromomethyl)cyclobutane is a chemical compound that has been the subject of research due to its potential applications in organic synthesis. The compound consists of a cyclobutane ring, which is a four-membered carbon ring, substituted with a bromomethyl group. This structure is of interest in the synthesis of various organic molecules, including pharmaceuticals and complex organic compounds.

Synthesis Analysis

The synthesis of (Bromomethyl)cyclobutane has been improved to increase its yield and purity. One method involves starting with diethyl malonate and trimethylene chlorobromide, which undergo a phase transfer catalyzed ring closure to form cyclobutyl formic acid. This intermediate is then subjected to hydrolysis, decarboxylation, reduction, tosylation, and finally bromination to produce (Bromomethyl)cyclobutane with a high purity. The overall yield of this improved process is reported to be 41%, which is significant for industrial production due to its mild reaction conditions and convenient work-up .

Molecular Structure Analysis

The molecular structure of (Bromomethyl)cyclobutane is characterized by the presence of a cyclobutane ring, which is known for its strain due to the smaller ring size compared to more common five- or six-membered rings. The bromomethyl group attached to this ring is a functional group that can participate in various chemical reactions, making the molecule a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

(Bromomethyl)cyclobutane can be used as a starting material for further chemical transformations. For instance, it can undergo condensation reactions with diethyl malonate, followed by decarboxylation to synthesize compounds like 3-cyclobutylpropanoic acid. This particular transformation demonstrates the reactivity of the bromomethyl group and the ability of the cyclobutane ring to be incorporated into more complex organic structures .

Physical and Chemical Properties Analysis

While the specific physical properties of (Bromomethyl)cyclobutane are not detailed in the provided papers, we can infer that as a small organic molecule with a halogenated substituent, it is likely to be a liquid at room temperature with a relatively high boiling point due to the presence of the bromine atom. The chemical properties are highlighted by its reactivity in synthesis, where it can be used to create various organic compounds, indicating its stability under certain conditions and its reactivity under others. The high yield and purity achieved in its synthesis suggest that it has consistent and predictable properties that are advantageous for industrial-scale production .

Scientific Research Applications

Synthesis of Racemic 3-Cyclobutylalanine

  • Application Summary: (Bromomethyl)cyclobutane is used in the synthesis of racemic 3-cyclobutylalanine . This compound is an amino acid derivative and can be used in the production of peptides and proteins.
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Synthesis of 17-(Cyclobutylmethyl)morphinan-3-ol (Butorphan)

  • Application Summary: (Bromomethyl)cyclobutane is used in the synthesis of 17-(cyclobutylmethyl)morphinan-3-ol, also known as butorphan . Butorphan is a morphinan-type synthetic agonist–antagonist opioid analgesic developed by Bristol-Myers.
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Synthesis of Cyclobutane-based Polymers

  • Application Summary: (Bromomethyl)cyclobutane can be used in the synthesis of cyclobutane-based polymers . These polymers demonstrate unique properties that make them ideal for specific applications, such as increased flexibility and resistance to environmental stress .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Synthesis of Cyclobutane Pyrimidine Dimers

  • Application Summary: (Bromomethyl)cyclobutane can be used in the synthesis of cyclobutane pyrimidine dimers (CPDs) . These dimers form in DNA when it’s exposed to UV light. Although these dimers can lead to mutations and cancer, organisms have evolved mechanisms to repair this damage .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Synthesis of Rubber and Certain Types of Plastics

  • Application Summary: (Bromomethyl)cyclobutane plays a significant role in the manufacturing of rubber and certain types of plastics . This is due to its ability to form polymers, a feature that gives it utility in various industrial applications .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Potential as an Energy Source

  • Application Summary: Recent research on cyclobutane has delved into its potential as an energy source . This is due to its unique chemical properties and inherent strain in its molecular structure .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Safety And Hazards

(Bromomethyl)cyclobutane is classified as a flammable liquid and vapor . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to use personal protective equipment such as dust masks, eyeshields, and gloves . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

bromomethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHFTXCMKFVKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370428
Record name (Bromomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bromomethyl)cyclobutane

CAS RN

17247-58-4
Record name (Bromomethyl)cyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17247-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Bromomethyl)cyclobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Bromomethyl)cyclobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Bromomethyl)cyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
A Kelch, I Dix, H Hopf, PG Jones - Acta Crystallographica Section C …, 2013 - scripts.iucr.org
The title compound, C8H12Br4, displays crystallographic inversion symmetry, so that the cyclobutane ring is exactly planar. The ring C—C bond with eclipsed substituents is lengthened …
Number of citations: 3 scripts.iucr.org
I Penafiel, IM Pastor, M Yus - Tetrahedron, 2010 - Elsevier
The reaction of (chloromethyl)cyclopropane 5 and (bromomethyl)cyclobutane 8 with lithium and a substoichiometric amount of DTBB, in the presence of different carbonyl compounds …
Number of citations: 12 www.sciencedirect.com
DS Connor - 1966 - search.proquest.com
Thesis Chairman: Professor Kenneth B. Wiberg Thesis Title: Bicyclof 1. 1. l] pentane A compound incorporating the bicyclo [1. 1. l] pentane system was desired as part of a study of the …
Number of citations: 2 search.proquest.com
JG TRAYNHAM, OS Pascual - Journal of Organic Chemistry, 1956 - ACS Publications
… bromomethylcyclobutane could be detected in the product mixture. No addition products other than bromomethylcyclobutane could be found in the mixture from the free radical reaction. …
Number of citations: 41 pubs.acs.org
JP Kleiman - 1960 - search.proquest.com
1. STRUCTURES OF SOME PHOTODIMERS OF 9-SUBSTITUTED ANTHRACENES. 2. ATTEMPTED SYNTHESES OF THE BICYCLO(2.2.0)HEXANE RING SYSTEM. 1. STRUCTURES …
Number of citations: 0 search.proquest.com
M Yusuf, I Solanki, P Jain - Arabian Journal of Chemistry, 2017 - Elsevier
… The compounds 2a–2e were easily obtained from the O-alkylation of different hydroxychromen-4-ones 1a–1e with bromomethyl-cyclobutane in the presence of anhydrous K 2 CO …
Number of citations: 2 www.sciencedirect.com
J Meinwald, JJ Tufariello, JJ Hurst - The Journal Of Organic …, 1964 - ACS Publications
20 21 22 sodium ethoxide, to give chiefly the trans isomer (12). 13 The trans diol 13, obtained from 12 by lithium alu-minum hydride reduction, exhibited a two-proton sin-glet at 4.94 (…
Number of citations: 68 pubs.acs.org
Z Zheng, Y Pu, J Adrio, PJ Walsh - … Chemie International Edition, 2023 - Wiley Online Library
… Additionally, trans-aziridine 3gh, with both cyclopropyl and cyclobutyl groups, was synthesized in 92% yield through coupling of bromomethyl cyclobutane 1g and cyclopropyl imine 2h (…
Number of citations: 1 onlinelibrary.wiley.com
M Jamrozik, J Jamrozik - Monatshefte für Chemie/Chemical Monthly, 1997 - Springer
A synthesis of two new tetrathia[6.6.2]propellane systems, each containing one cyclobutane ring, is described. On the basis of 1 HNMR, UV/Vis and mass spectra, the possibility of the …
Number of citations: 1 link.springer.com
T McCallum, L Barriault - Chemical Science, 2016 - pubs.rsc.org
Although visible light photoredox catalysis has emerged as a powerful tool for the construction of C–C bonds, common catalysts and/or their photoexcited states suffer from low redox …
Number of citations: 181 pubs.rsc.org

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